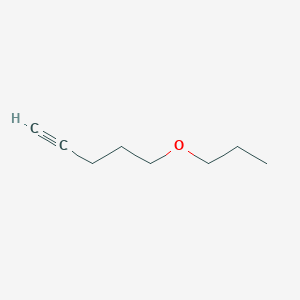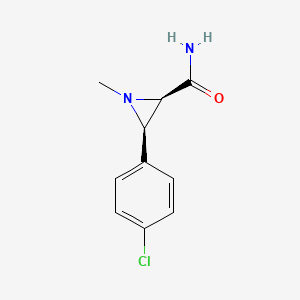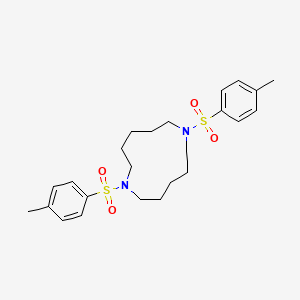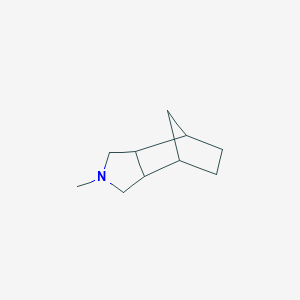
2-Methyloctahydro-1H-4,7-methanoisoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloctahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its octahydro-1H-4,7-methanoisoindole core, which is further modified by a methyl group
準備方法
The synthesis of 2-Methyloctahydro-1H-4,7-methanoisoindole can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-methyl-1H-indole under high pressure and temperature conditions. This process typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation reaction . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity.
化学反応の分析
2-Methyloctahydro-1H-4,7-methanoisoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent. Industrially, it can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyloctahydro-1H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways . The exact mechanism depends on the specific application and the biological context in which it is used.
類似化合物との比較
2-Methyloctahydro-1H-4,7-methanoisoindole can be compared with other similar compounds, such as 2-Methyloctahydro-1H-indole and 4,7-Methano-1H-isoindole . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
特性
CAS番号 |
88391-81-5 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
4-methyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H17N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h7-10H,2-6H2,1H3 |
InChIキー |
AUGCBWNTAFVEES-UHFFFAOYSA-N |
正規SMILES |
CN1CC2C3CCC(C3)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



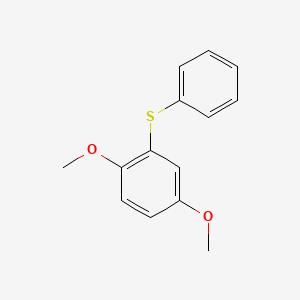
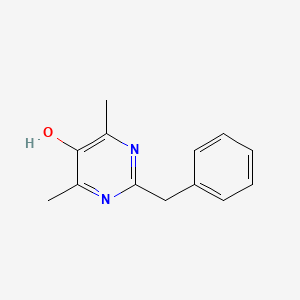
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
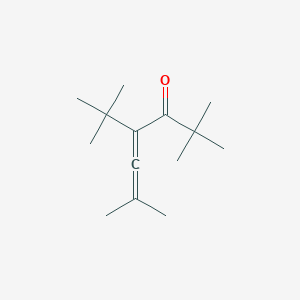
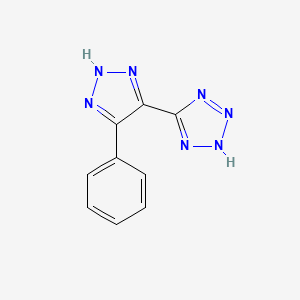
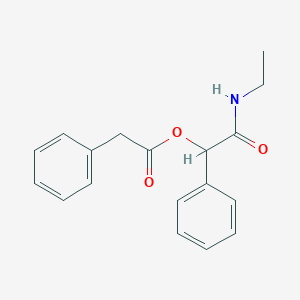
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
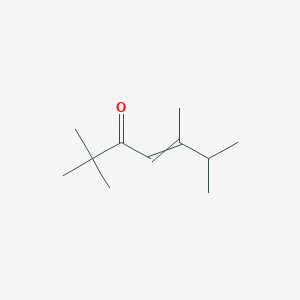
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

